Hydrogen Bond Donor Deficiency vs. N-Monosubstituted Anti-TB Leads
N-Benzyl-N-methyl-3,5-dinitrobenzamide possesses zero hydrogen bond donors (HBD = 0), in contrast to the HBD = 1 characteristic of secondary amides such as N-benzyl-3,5-dinitrobenzamide (CAS 14401-98-0) and the clinical candidate DNB1 . This distinction is mechanistically significant: crystallographic evidence for N-methyl-3,5-dinitrobenzamide (a closely related secondary amide) confirms the amide NH engages in intermolecular N—H...O hydrogen bonding that stabilizes specific molecular conformations and crystal packing [1]. The absence of this HBD in the target compound precludes analogous interactions, potentially altering target binding geometry, solubility, and membrane permeability [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (tertiary amide, no NH proton) |
| Comparator Or Baseline | N-Benzyl-3,5-dinitrobenzamide: HBD = 1 (secondary amide NH); N-Methyl-3,5-dinitrobenzamide: HBD = 1 |
| Quantified Difference | Absolute difference of 1 HBD; categorical change from H-bond donor to non-donor |
| Conditions | Structural computation; validated by X-ray crystallography of N-methyl-3,5-dinitrobenzamide (dihedral angles 29.82° and 31.17°) |
Why This Matters
A zero-HBD amide cannot replicate the hydrogen-bonding pharmacophore of all leading anti-TB secondary dinitrobenzamides, requiring independent activity validation rather than assumed class equivalence.
- [1] Deng, G.; Wang, C.; Chen, Z.; Zhang, H. N-Methyl-3,5-dinitrobenzamide. Acta Crystallogr. Sect. E Struct. Rep. Online 2011, 68 (Pt 1), o209. View Source
- [2] Ribeiro, R.; Santos, S.; Oliveira, T.; et al. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals 2024, 17 (5), 559. View Source
